

# Validation of "Tert-butyl 3-hydroxypropanoate" structure by spectroscopic methods

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tert-butyl 3-hydroxypropanoate*

Cat. No.: *B1284309*

[Get Quote](#)

## Spectroscopic Validation of Tert-butyl 3-hydroxypropanoate: A Comparative Guide

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical entities is paramount. This guide provides a comprehensive validation of the structure of **tert-butyl 3-hydroxypropanoate** through a comparative analysis of its spectroscopic data against established values. Detailed experimental protocols and a clear workflow for spectroscopic analysis are also presented.

**Tert-butyl 3-hydroxypropanoate** is a valuable building block in organic synthesis. Its structure, featuring a hydroxyl group, an ester, and a tert-butyl group, can be definitively confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide presents the expected and observed spectroscopic data for **tert-butyl 3-hydroxypropanoate**, offering a clear benchmark for its identification.

## Spectroscopic Data Comparison

The structural integrity of **tert-butyl 3-hydroxypropanoate** is confirmed by comparing its experimental spectroscopic data with typical values for its constituent functional groups. The data is summarized in the following tables.

Table 1:  $^1\text{H}$  NMR Data for **Tert-butyl 3-hydroxypropanoate**

Protons	Chemical Shift (δ) ppm (Experimental)	Typical Chemical Shift (δ) ppm	Multiplicity	Integration
-C(CH <sub>3</sub> ) <sub>3</sub>	1.45	1.2 - 1.5	Singlet	9H
-CH <sub>2</sub> -C=O	2.51	2.0 - 2.5	Triplet	2H
-CH <sub>2</sub> -OH	3.84	3.3 - 4.0	Triplet	2H
-OH	~2.8 (variable)	1.0 - 5.0	Broad Singlet	1H

Table 2: <sup>13</sup>C NMR Data for **Tert-butyl 3-hydroxypropanoate**

Carbon	Chemical Shift (δ) ppm (Experimental)	Typical Chemical Shift (δ) ppm
-C(CH <sub>3</sub> ) <sub>3</sub>	28.1	25 - 30
-C(CH <sub>3</sub> ) <sub>3</sub>	80.8	75 - 85
-CH <sub>2</sub> -C=O	37.9	35 - 45
-CH <sub>2</sub> -OH	59.5	55 - 65
-C=O	172.1	170 - 175

Table 3: IR Spectroscopy Data for **Tert-butyl 3-hydroxypropanoate**

Functional Group	Wavenumber (cm <sup>-1</sup> ) (Experimental)	Typical Wavenumber (cm <sup>-1</sup> )	Intensity
O-H (alcohol)	~3400 (broad)	3200 - 3600	Strong, Broad
C-H (alkane)	2978, 2934	2850 - 3000	Strong
C=O (ester)	1718	1735 - 1750	Strong
C-O (ester)	1157	1000 - 1300	Strong

Table 4: Mass Spectrometry Data for **Tert-butyl 3-hydroxypropanoate**

Fragment	m/z (Experimental)	Putative Structure
[M+H] <sup>+</sup>	147	Protonated Molecular Ion
[M-C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>	91	Loss of isobutylene
[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	57	tert-butyl cation

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **tert-butyl 3-hydroxypropanoate**.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

A sample of **tert-butyl 3-hydroxypropanoate** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, 0.5-0.7 mL) and transferred to an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer. For <sup>1</sup>H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a greater number of scans is typically required due to the lower natural abundance of the <sup>13</sup>C isotope.

### Infrared (IR) Spectroscopy

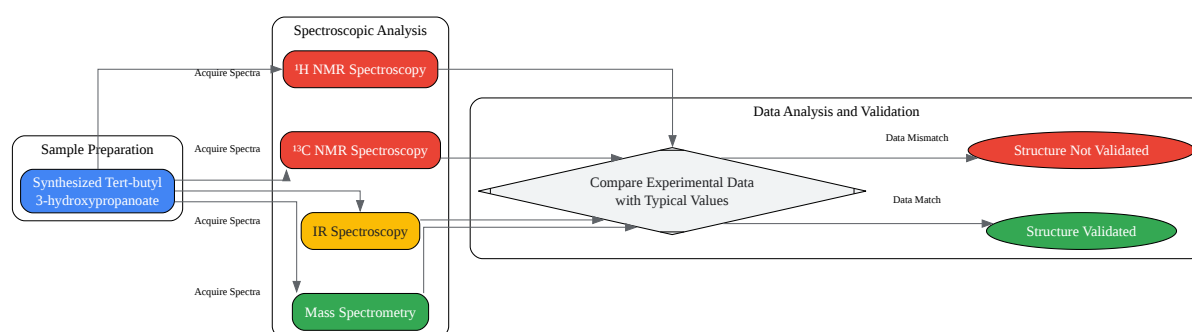
A drop of neat **tert-butyl 3-hydroxypropanoate** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm<sup>-1</sup>.

### Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. The sample is introduced via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). The instrument is scanned over a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-200).

## Spectroscopic Validation Workflow

The logical flow of validating the structure of an organic compound using spectroscopic methods is outlined below.



[Click to download full resolution via product page](#)

Workflow for the spectroscopic validation of a chemical structure.

By following this structured approach and comparing the acquired spectroscopic data with the established values presented in this guide, researchers can confidently validate the structure of **tert-butyl 3-hydroxypropanoate**, ensuring the integrity of their chemical studies and development processes.

- To cite this document: BenchChem. [Validation of "Tert-butyl 3-hydroxypropanoate" structure by spectroscopic methods]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1284309#validation-of-tert-butyl-3-hydroxypropanoate-structure-by-spectroscopic-methods\]](https://www.benchchem.com/product/b1284309#validation-of-tert-butyl-3-hydroxypropanoate-structure-by-spectroscopic-methods)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)